2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate
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Overview
Description
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate is an organic compound with a complex structure that includes a furan ring, a methoxy group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of piperidine to form 2-chlorocinnamic acid. This intermediate is then esterified with 5-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-hydroxyphenyl furan-2-carboxylate
- 2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-ethoxyphenyl furan-2-carboxylate
Uniqueness
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Biological Activity
2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate is an organic compound notable for its complex structure, which includes a furan ring, a methoxy group, and a chlorophenyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate. Its molecular formula is C21H15ClO5, with a molecular weight of 396.79 g/mol. The compound features several functional groups that contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
In addition to its antimicrobial activity, the compound has been investigated for its anticancer effects. A series of in vitro studies have shown that it can induce apoptosis in cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 µM |
MCF-7 (breast cancer) | 20 µM |
A549 (lung cancer) | 25 µM |
The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is believed to be mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could interact with receptors involved in apoptosis signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in microbial cells and cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as an effective alternative to conventional antibiotics, particularly against resistant Staphylococcus strains.
- Cancer Cell Apoptosis Study : An experiment involving the treatment of MCF-7 cells with varying concentrations of the compound revealed significant increases in apoptotic markers after 24 hours of exposure, suggesting its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO5/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)20(13-15)27-21(24)19-7-4-12-26-19/h2-13H,1H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACYTXIGEZKXCN-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)OC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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